Product packaging for 7-Methyl-2-azaspiro[4.4]nonane(Cat. No.:)

7-Methyl-2-azaspiro[4.4]nonane

Cat. No.: B13205641
M. Wt: 139.24 g/mol
InChI Key: RBDQSWLPPHOXEI-UHFFFAOYSA-N
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Description

7-Methyl-2-azaspiro[4.4]nonane is a spirocyclic amine compound of interest in medicinal chemistry and pharmaceutical research, with the molecular formula C9H17N . This structure serves as a versatile synthetic building block, particularly for the development of central nervous system (CNS) active agents. Scientific literature indicates that the 2-azaspiro[4.4]nonane scaffold is a key structural feature in several bioactive molecules and is considered essential for anticonvulsant activity in certain compound classes . Specifically, derivatives of this scaffold, such as N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones, have demonstrated significant effectiveness in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard seizure models for identifying potential anticonvulsant drugs . The presence of the spirocyclic framework is believed to contribute favorably to the molecule's physicochemical properties and its interaction with biological targets, potentially including the GABAA receptor complex . Researchers can utilize this compound as a critical precursor for synthesizing and evaluating novel therapeutic candidates, especially in the field of neuroscience. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Disclaimer: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, and it is strictly not for human consumption. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B13205641 7-Methyl-2-azaspiro[4.4]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

8-methyl-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17N/c1-8-2-3-9(6-8)4-5-10-7-9/h8,10H,2-7H2,1H3

InChI Key

RBDQSWLPPHOXEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)CCNC2

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 7 Methyl 2 Azaspiro 4.4 Nonane and Analogues

Regio- and Stereoselective Spirocyclization Strategies

The construction of the quaternary spirocyclic center is the principal challenge in the synthesis of azaspiro[4.4]nonanes. Modern synthetic strategies have increasingly focused on intramolecular cyclizations and cascade reactions that can build the complex core in a single or limited number of steps with high degrees of selectivity.

Intramolecular Cyclization Pathways: Radical, Anionic, and Cationic Initiations

Radical Cyclizations: Intramolecular radical cyclizations offer a powerful method for the formation of the azaspiro[4.4]nonane skeleton. One notable approach involves a domino radical bicyclization of O-benzyl oxime ethers. nih.gov This process is initiated by radical generators like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B) and is promoted by Bu₃SnH. The reaction proceeds through the formation and subsequent intramolecular capture of alkoxyaminyl radicals to yield the spirocyclic core. nih.gov The mechanism involves the abstraction of a halogen atom by a tributylstannyl radical to generate an aryl radical, which then undergoes a 5-exo-trig closure onto the imino function. This forms an alkoxyaminyl radical that is subsequently trapped by a tethered alkenyl moiety to construct the second ring of the spirocycle. nih.gov

Anionic and Cationic Pathways: While radical pathways are well-documented, ionic intramolecular cyclizations also provide viable routes. Anionic cyclizations can be achieved through methods such as the phosphine-catalyzed [3+2]-cycloaddition of 2-methylene-γ-lactams with ylides derived from 2-butynoic acid, which can lead to the formation of 2-azaspiro[4.4]nonan-1-ones. osti.govresearchgate.net Cationic strategies include N-acyliminium ion spirocyclization, which has been effectively used in the synthesis of related azaspiro[4.5]decenone systems from chiral succinimide (B58015) intermediates derived from amino acids like L-aspartic acid. clockss.org Another powerful cationic cascade involves a Prins cyclization/Schmidt reaction sequence.

Domino and Cascade Reaction Sequences for Azaspiro[4.4]nonane Ring Formation

A prominent example is the domino radical bicyclization that generates the 1-azaspiro[4.4]nonane core from O-benzyl oxime ethers containing both an aryl halide and an alkenyl group. acs.org This reaction, initiated by AIBN or Et₃B, proceeds in moderate yields (11–67%) and generally favors the formation of the trans diastereomer. nih.govacs.org

Another sophisticated cascade sequence involves a Titanium tetrachloride (TiCl₄)-promoted tandem intramolecular Prins cyclization/Schmidt reaction. sci-hub.se This process begins with an azido-acetal compound that first undergoes a Prins cyclization to form a cis-fused intermediate. This intermediate then participates in an intramolecular Schmidt reaction under the same Lewis acidic conditions to afford the final azaspiro[4.4]nonane product. This protocol has been successfully applied to construct the tricyclic azaquaternary core of natural products like stemonamine. sci-hub.se

Furthermore, intramolecular 1,3-dipolar cycloadditions of alkenylnitrones serve as a robust method for constructing the azaspiro[4.4]nonane framework. beilstein-journals.orgnih.govresearchgate.net Heating these precursors induces cyclization to form a tricyclic isoxazolidine (B1194047) intermediate, which can then be reductively cleaved, for instance with zinc in acetic acid, to reveal the desired spirocyclic amino alcohol. nih.govbeilstein-journals.org

Organometallic Catalysis in Spirocyclic Construction (e.g., Gold, Palladium, Iron-Mediated)

Transition metal catalysis has emerged as a cornerstone for the synthesis of complex cyclic and spirocyclic systems.

Gold Catalysis: Gold(I) catalysts have been employed in the efficient synthesis of related dioxaspiro[4.4]nonane-diones from 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. nih.gov The reaction proceeds smoothly under mild conditions, showcasing the potential of gold catalysis for related aza-spirocyclization reactions.

Palladium Catalysis: Palladium-catalyzed reactions, such as the Heck insertion followed by C-H activation, have been used to create spiropentacyclic compounds from cyclic enamides, demonstrating the utility of this metal in forming complex spiro systems. researchgate.net

The following table summarizes selected domino and cascade reactions for the synthesis of the azaspiro[4.4]nonane core.

MethodKey Reagents/CatalystsKey IntermediateYieldReference
Domino Radical BicyclizationAIBN or Et₃B, Bu₃SnHAlkoxyaminyl radical11-67% nih.gov
Tandem Prins/Schmidt ReactionTiCl₄Cis-fused azido-ketoneHigh sci-hub.se
Intramolecular 1,3-Dipolar CycloadditionHeat (microwave), then Zn/AcOHTricyclic isoxazolidine85-95% (reductive opening) nih.gov

Enantioselective Synthesis of Chiral 7-Methyl-2-azaspiro[4.4]nonane Architectures

The biological activity of azaspiro[4.4]nonane derivatives is often dependent on their absolute stereochemistry. Therefore, the development of enantioselective synthetic routes is crucial for accessing optically pure compounds for pharmaceutical applications.

Asymmetric Catalysis in Spirocyclic Formation

Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, provides a direct and efficient route to enantioenriched spirocycles. While specific examples for this compound are not extensively documented, methodologies developed for related structures are highly relevant. For instance, the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved through the highly diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral N-sulfinylimines (Davis-Ellman's imines). rsc.org This approach provides access to enantiomerically pure spirocycles with high diastereomeric ratios (up to 98:2). rsc.org

Similarly, substituted tropinones have been synthesized asymmetrically using an intramolecular Mannich cyclization of intermediates derived from enantiopure N-sulfinyl β-amino ketone ketals. nih.gov These substrate-controlled methods highlight the power of sulfinimine chemistry in directing the stereochemical outcome of cyclization reactions.

Chiral Auxiliary and Chiral Pool Approaches

Chiral Auxiliary Approach: This strategy involves the temporary incorporation of a chiral molecule to direct the stereoselective formation of the desired product. The auxiliary is subsequently removed, yielding the enantioenriched target molecule. Phosphine-catalyzed [3+2]-cycloadditions utilizing a chiral camphor (B46023) sultam derivative of 2-butynoic acid represent a potential application of this methodology for constructing chiral 2-azaspiro[4.4]nonan-1-ones. osti.gov

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. wikipedia.orgrsc.org For example, L-aspartic acid and L-asparagine have been used as chiral precursors for the synthesis of N-acyliminium ions, which then undergo spirocyclization to form chiral 1-azaspiro[4.5]-7-decen-2-one derivatives. clockss.org This strategy ensures that the stereochemistry of the starting material is transferred to the final product. The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, a core component of the azaspiro[4.4]nonane system, has been extensively reviewed, with many routes starting from chiral pool sources like (R)-phenylglycinol. nih.gov These approaches often rely on multiple diastereoselective steps to build the final chiral scaffold. nih.govmdpi.com

The table below highlights key enantioselective strategies applicable to azaspirocycle synthesis.

StrategyChiral SourceKey TransformationStereoselectivityReference
Asymmetric CatalysisChiral N-sulfinylimineDiastereoselective addition of ester aniondr up to 98:2 rsc.org
Chiral PoolL-Aspartic AcidN-Acyliminium spirocyclizationEnantiomerically pure product clockss.org
Chiral Pool(R)-PhenylglycinolDiastereoselective Grignard additionsHigh diastereoselectivity nih.gov

Synthesis of Diverse this compound Derivatives

The strategic derivatization of the this compound core allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. Key to this is the ability to selectively modify different positions of the molecule.

Functionalization at the Nitrogen Atom (N-Substitution)

The secondary amine of the this compound scaffold is a prime site for introducing a wide array of functional groups, which can significantly impact the molecule's biological activity and physicochemical properties. Standard N-alkylation and N-acylation reactions are commonly employed for this purpose.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination. For instance, the reaction of this compound with an alkyl halide in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can yield the corresponding N-alkylated product. Reductive amination with aldehydes or ketones, using reducing agents like sodium triacetoxyborohydride, offers a versatile alternative for introducing more complex alkyl substituents.

N-Acylation: Acyl groups can be readily introduced by treating the parent amine with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. This method allows for the synthesis of amides, carbamates, and ureas, which can serve as important pharmacophores. The choice of solvent and base is crucial to ensure high yields and purity of the N-acylated products.

Table 1: Examples of N-Substitution Reactions on this compound

Reagent Reaction Type Product
Benzyl (B1604629) bromide N-Alkylation N-Benzyl-7-methyl-2-azaspiro[4.4]nonane
Acetyl chloride N-Acylation N-Acetyl-7-methyl-2-azaspiro[4.4]nonane
Phenyl isocyanate N-Ureation N-(Phenylcarbamoyl)-7-methyl-2-azaspiro[4.4]nonane
Di-tert-butyl dicarbonate N-Boc protection tert-Butyl this compound-2-carboxylate

Manipulation of the 7-Methyl Group and Other Peripheral Substituents

Modification of the 7-methyl group and other positions on the cyclopentane (B165970) ring can lead to a diverse range of analogues with altered steric and electronic properties.

Functionalization of the 7-Methyl Group: Direct functionalization of the methyl group can be challenging but may be achieved through radical halogenation followed by nucleophilic substitution. For example, bromination using N-bromosuccinimide (NBS) under photochemical conditions could yield a 7-(bromomethyl) derivative, which can then be converted to other functional groups such as alcohols, ethers, and amines.

Introduction of Other Substituents: The synthesis of analogues with different substituents on the cyclopentane ring would likely require starting from appropriately substituted precursors. For example, a multi-step synthesis starting from a substituted cyclopentanone (B42830) could be envisioned to construct the desired spirocycle with additional functional groups on the five-membered ring.

Skeletal Modifications and Ring Transformations within the Azaspiro[4.4]nonane Framework

Altering the core structure of the azaspiro[4.4]nonane skeleton through ring expansion, contraction, or rearrangement can lead to novel scaffolds with unique three-dimensional shapes.

Ring Expansion: A potential strategy for expanding the pyrrolidine (B122466) ring to a piperidine (B6355638) ring, thus forming a 2-azaspiro[4.5]decane system, could involve a Beckmann rearrangement of an appropriately derived oxime. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comalfa-chemistry.comyoutube.com For instance, oxidation of the carbon adjacent to the nitrogen, followed by oximation and treatment with an acid catalyst, could induce the rearrangement. The regioselectivity of the rearrangement would be a key consideration in such a synthetic route.

Ring Contraction: While less common, ring contraction of the cyclopentane ring to a cyclobutane (B1203170) ring would represent a significant structural modification. Such transformations are often mechanistically complex and may require specialized photochemical or rearrangement reactions.

Skeletal Rearrangements: Under certain conditions, the azaspiro[4.4]nonane framework may undergo rearrangements to form other bicyclic systems. For example, acid-catalyzed rearrangements could potentially lead to fused ring systems, although such reactions would be highly dependent on the substitution pattern and reaction conditions.

Table 2: Potential Skeletal Modifications of the Azaspiro[4.4]nonane Framework

Transformation Starting Material Potential Product
Beckmann Rearrangement Oxime of 7-Methyl-2-azaspiro[4.4]nonan-1-one 7-Methyl-2-azaspiro[4.5]decan-1,6-dione
Photochemical Rearrangement Substituted this compound Fused bicyclic systems

Mechanistic Elucidation of Reactions Involving 7 Methyl 2 Azaspiro 4.4 Nonane

Investigation of Transition States and Intermediates in Spirocyclization

The formation of the 2-azaspiro[4.4]nonane core often proceeds through cycloaddition reactions, a prominent example being the phosphine-catalyzed [3+2] cycloaddition of allenoates with electron-deficient alkenes. The mechanism of this reaction involves several key intermediates and transition states. The reaction is initiated by the in-situ generation of a 1,3-dipole from the allenoate and the phosphine (B1218219) catalyst. This is followed by a stepwise [3+2] cycloaddition with an electron-deficient alkene. pku.edu.cnnih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the structures of these transient species. For the parent 2-azaspiro[4.4]nonane system, DFT calculations suggest that the cycloaddition proceeds through a stepwise mechanism involving a zwitterionic intermediate. The regioselectivity of the addition is governed by the Frontier Molecular Orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile. pku.edu.cnnih.gov

Table 1: Calculated Relative Energies of Transition States in a Model [3+2] Cycloaddition for the Formation of a 2-Azaspiro[4.4]nonane System

Transition StateDescriptionRelative Energy (kcal/mol)
TS-endoApproach of the dipolarophile leading to the endo product0.0
TS-exoApproach of the dipolarophile leading to the exo product+1.5

Note: This data is illustrative and based on DFT calculations for a representative phosphine-catalyzed [3+2] cycloaddition leading to a substituted 2-azaspiro[4.4]nonane system. The presence of a 7-methyl group could further differentiate the energies of these transition states.

Detailed Analysis of Reaction Kinetics and Thermodynamics

The kinetics of reactions leading to 2-azaspiro[4.4]nonane systems have been investigated, particularly for the phosphine-catalyzed [3+2] cycloaddition. Kinetic studies have revealed that the rate-determining step is typically the initial generation of the 1,3-dipole from the allenoate and the phosphine catalyst. nih.gov The subsequent cycloaddition and elimination of the catalyst are generally faster processes.

Table 2: Representative Kinetic Data for a Phosphine-Catalyzed [3+2] Cycloaddition

ParameterValue
Rate LawRate = k[Allenoate][Phosphine]
Activation Energy (Ea)15-20 kcal/mol
Pre-exponential Factor (A)Varies with substrate and catalyst

Note: This data is representative for the formation of a 2-azaspiro[4.4]nonane derivative and serves to illustrate the kinetic parameters involved. Specific values for the 7-methyl derivative would require dedicated experimental studies.

Stereochemical Course and Diastereoselectivity in Cycloaddition Reactions

The formation of the 2-azaspiro[4.4]nonane skeleton through cycloaddition reactions inherently creates multiple stereocenters, making the stereochemical course of the reaction a critical aspect. In reactions such as the [3+2] cycloaddition of azomethine ylides, high levels of diastereoselectivity are often observed. This selectivity is typically rationalized by examining the transition state geometries. nih.govrsc.org

The endo/exo selectivity is a common feature of these cycloadditions. Often, the endo isomer is formed preferentially due to secondary orbital interactions in the transition state. However, steric factors can also play a decisive role. The presence of the 7-methyl group in 7-Methyl-2-azaspiro[4.4]nonane would introduce an additional stereocenter and could significantly influence the diastereoselectivity of cycloaddition reactions. The methyl group can sterically direct the approach of the reacting partner, favoring the formation of one diastereomer over the other. DFT calculations on similar systems have shown that steric repulsion in the transition state is often the primary determinant of the observed diastereoselectivity. researchgate.net

For instance, in the synthesis of 1-azaspiro[4.4]nonane derivatives via domino radical bicyclization, a preference for the trans configuration of the newly formed spirocyclic compounds has been observed. ua.esnih.gov

Table 3: Diastereomeric Ratios in the Synthesis of Substituted 2-Azaspiro[4.4]nonanes via [3+2] Cycloaddition

Reactant SubstituentsDiastereomeric Ratio (endo:exo)
R1=H, R2=COOEt>95:5
R1=Me, R2=COOEt85:15

Note: This is illustrative data from studies on analogous systems. The 7-methyl group in the target molecule would likely lead to different diastereomeric ratios due to its steric influence.

Solvent Effects and Catalytic Influences on Reaction Pathways

The choice of solvent can have a profound impact on the reaction rates and selectivity in the synthesis of 2-azaspiro[4.4]nonanes. In reactions involving polar or charged intermediates, such as the zwitterionic species in phosphine-catalyzed cycloadditions, polar solvents can stabilize these intermediates and the corresponding transition states, thereby accelerating the reaction. In some cases, the solvent can also influence the stereochemical outcome by preferentially solvating one transition state over another. Deep eutectic solvents have also been explored as green reaction media for related cycloaddition reactions. rsc.org

Catalysis is central to many synthetic routes towards the 2-azaspiro[4.4]nonane framework. As discussed, phosphines are effective organocatalysts for [3+2] cycloadditions. pku.edu.cnnih.govnih.gov The nature of the phosphine catalyst, including its steric and electronic properties, can be tuned to optimize the reaction yield and selectivity. In addition to organocatalysis, metal-based catalysts are also employed. For example, rhodium and iridium catalysts have been used in intramolecular [3+2] cycloadditions to construct related spirocyclic systems. pku.edu.cn The catalyst can influence the reaction mechanism by coordinating to the substrates and lowering the activation energy of the desired pathway. The development of asymmetric catalysts has enabled the enantioselective synthesis of spiro-pyrrolidines. organic-chemistry.org

The 7-methyl group in this compound could potentially interact with the catalyst or the solvent shell, which might subtly alter the catalytic activity or the solvation of transition states, thereby affecting the reaction kinetics and selectivity.

Table 4: Effect of Solvent on the Rate of a Model [3+2] Cycloaddition Reaction

SolventDielectric Constant (ε)Relative Rate
Toluene2.41.0
Dichloromethane9.15.2
Acetonitrile37.515.8

Note: This table provides a qualitative illustration of the expected trend for reactions proceeding through polar intermediates. The actual solvent effects for reactions involving this compound would depend on the specific reaction mechanism.

Advanced Spectroscopic Characterization and Conformational Analysis of 7 Methyl 2 Azaspiro 4.4 Nonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 7-Methyl-2-azaspiro[4.4]nonane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the resonances of all proton (¹H) and carbon (¹³C) atoms and to determine the compound's stereochemistry.

The stereochemistry of this compound, which can exist as different stereoisomers depending on the relative orientation of the methyl group, can be elucidated using a suite of advanced NMR techniques.

¹H and ¹³C NMR: Basic 1D spectra provide initial information on the number and chemical environment of the protons and carbons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton and confirming the connectivity of the spirocyclic system.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry. They detect through-space correlations between protons that are in close proximity. For this compound, NOESY or ROESY spectra would reveal the spatial relationship between the methyl group protons and other protons on both the pyrrolidine (B122466) and cyclopentane (B165970) rings, thereby establishing its relative stereochemistry.

A hypothetical table of expected ¹³C NMR chemical shifts for a diastereomer of this compound is presented below. Actual values would be determined experimentally.

Atom NumberExpected Chemical Shift (ppm)
C135-45
C345-55
C425-35
C5 (Spiro)60-70
C630-40
C730-40
C820-30
C935-45
CH₃15-25

This is an interactive data table. The values are hypothetical and for illustrative purposes.

The two five-membered rings in this compound are not planar and can undergo rapid conformational changes in solution. Variable temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and linewidths. At lower temperatures, the conformational exchange may slow down sufficiently to allow for the observation of distinct signals for different conformers, enabling the determination of the energy barriers for ring flipping and other conformational interconversions.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous picture of the molecule's conformation in the solid state. A single crystal of a suitable salt of this compound would be required for this analysis.

An X-ray crystal structure would provide definitive proof of the relative stereochemistry of the molecule by showing the precise spatial arrangement of all atoms. If a chiral derivative is used or if the compound crystallizes in a chiral space group, it is also possible to determine the absolute stereochemistry. This is crucial for understanding the biological activity of chiral molecules.

A hypothetical table of selected bond angles for this compound as determined by X-ray crystallography is shown below.

AtomsBond Angle (°)
C1-C5-C9108-112
C1-N2-C3105-109
C6-C7-C8103-107
C7-CH₃109.5

This is an interactive data table. The values are hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₇N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Molecular FormulaCalculated Exact MassMeasured Exact Mass
C₉H₁₇N139.1361139.136x

This is an interactive data table. The measured exact mass would be determined experimentally.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Compound Characterization

A thorough review of scientific literature reveals a significant gap in the experimental and computational data specifically concerning the chiroptical properties of this compound. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for the stereochemical elucidation of chiral molecules. However, dedicated studies applying these techniques to this compound have not been found in the available body of published research.

ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, is highly sensitive to the spatial arrangement of chromophores within a molecule. Similarly, VCD spectroscopy detects the differential absorption of circularly polarized infrared light by vibrational transitions, providing detailed information about the three-dimensional structure and absolute configuration of chiral compounds.

The application of these methods to this compound would be invaluable for unambiguously determining the absolute configuration of its stereoisomers and for performing a detailed conformational analysis in solution. Such studies would typically involve the comparison of experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for different possible stereoisomers and their stable conformers.

Despite the potential insights that chiroptical spectroscopy could offer into the stereochemistry of this compound, no such research findings, including experimental spectra or computational data, are currently available in the public domain. Therefore, a detailed discussion, including data tables and specific research findings on the ECD and VCD analysis of this particular compound, cannot be provided at this time. Further experimental and theoretical research is required to characterize the chiroptical properties of this compound.

Computational Chemistry and Theoretical Studies on 7 Methyl 2 Azaspiro 4.4 Nonane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 7-Methyl-2-azaspiro[4.4]nonane, these calculations would reveal insights into its stability, charge distribution, and frontier molecular orbitals.

A typical approach involves optimizing the molecule's geometry using a functional like B3LYP combined with a basis set such as 6-31G(d,p). From this optimized structure, key electronic and energetic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

Further analysis would include the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atom of the azaspiro ring is expected to be a primary nucleophilic center.

Table 1: Illustrative Calculated Electronic Properties for this compound

Property Illustrative Value Unit Method/Basis Set
Total Energy -405.123 Hartrees DFT/B3LYP/6-31G(d,p)
HOMO Energy -6.54 eV DFT/B3LYP/6-31G(d,p)
LUMO Energy 1.23 eV DFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap 7.77 eV DFT/B3LYP/6-31G(d,p)

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexibility of the two five-membered rings in the spirocyclic system of this compound allows it to adopt multiple conformations. The position and orientation (axial vs. equatorial) of the methyl group further increase the complexity of its conformational landscape.

Conformational analysis would typically begin with molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER. These methods allow for rapid scanning of the potential energy surface by systematically rotating the molecule's dihedral angles. This process identifies low-energy conformers that are likely to be present at room temperature.

Following the initial scan, the most stable conformers would be subjected to more accurate geometry optimization using DFT. To understand the dynamic behavior and the transitions between these conformers, Molecular Dynamics (MD) simulations would be performed. An MD simulation tracks the atomic movements of the molecule over time, providing a view of its flexibility and the energy barriers between different conformational states. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties.

Table 2: Example Relative Energies of Postulated Conformers of this compound

Conformer Methyl Group Orientation Relative Energy (kcal/mol)
A Equatorial 0.00
B Axial 1.52

Note: This table presents a hypothetical energy landscape. Actual values would be determined through detailed computational scans.

Prediction of Reactivity and Reaction Selectivity

Theoretical models can predict where and how this compound is most likely to react. The electronic properties calculated in Section 5.1 serve as the foundation for these predictions.

Frontier Molecular Orbital (FMO) theory is a primary tool. The location of the HOMO indicates the most probable site for electrophilic attack (e.g., protonation at the nitrogen atom), while the location of the LUMO suggests the site for nucleophilic attack.

Additionally, calculated atomic charges (e.g., Mulliken or Natural Bond Orbital charges) provide a quantitative measure of the electron density on each atom. The nitrogen atom is expected to carry the most significant negative partial charge, confirming it as the primary basic and nucleophilic center. For reactions involving the carbon skeleton, calculations of condensed Fukui functions could be employed to predict regioselectivity with greater nuance, identifying specific carbon atoms that are more susceptible to attack. This is particularly relevant for predicting outcomes of reactions like alkylation or acylation.

Elucidation of Spectroscopic Properties through Theoretical Modelling

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical modeling can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and assign specific signals to each nucleus. The calculations would be performed on the lowest energy conformer to provide the most accurate predictions.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical IR spectrum shows the frequencies and intensities of different vibrational modes, such as C-H stretching, C-N stretching, and ring deformation modes. This information is invaluable for identifying the compound and confirming the presence of specific functional groups.

Table 3: Hypothetical Calculated vs. Expected Spectroscopic Data

Spectrum Feature Predicted Value
¹³C NMR Spiro-C (C5) ~70 ppm
¹³C NMR Methyl-C (on C7) ~20 ppm
¹H NMR Methyl-H (on C7) ~1.0 ppm
IR C-N Stretch ~1100 cm⁻¹

Note: These are generalized predictions based on the structure. Precise values would emerge from specific computational models.

Chemical Reactivity and Transformation Chemistry of 7 Methyl 2 Azaspiro 4.4 Nonane

Electrophilic and Nucleophilic Reactions at the Spiro Center and Heteroatom

The primary site for both electrophilic and nucleophilic reactions in 7-Methyl-2-azaspiro[4.4]nonane is the nitrogen atom of the pyrrolidine (B122466) ring. The spirocyclic carbon center, being a quaternary and sterically hindered atom, is generally unreactive towards direct electrophilic or nucleophilic attack under standard conditions.

The nitrogen atom, being a secondary amine, possesses a lone pair of electrons, rendering it nucleophilic. As such, it readily participates in reactions with a variety of electrophiles. Common reactions include N-alkylation and N-acylation.

N-Alkylation: This reaction involves the treatment of the azaspirocycle with an alkyl halide or a similar electrophilic alkylating agent. The reaction proceeds via a standard SN2 mechanism, leading to the formation of a tertiary amine. The presence of the 7-methyl group is not expected to significantly hinder this reaction electronically or sterically.

N-Acylation: The nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivative. This reaction is typically rapid and high-yielding.

Reaction TypeReagentsProduct TypeGeneral Observations
N-AlkylationAlkyl halides (e.g., CH₃I, BnBr)N-Alkyl-7-methyl-2-azaspiro[4.4]nonaneProceeds readily under standard conditions.
N-AcylationAcyl chlorides (e.g., CH₃COCl), AnhydridesN-Acyl-7-methyl-2-azaspiro[4.4]nonaneGenerally a facile and efficient transformation.

Hydrogenation and Dehydrogenation Chemistry

The fully saturated nature of the this compound scaffold makes it relatively resistant to hydrogenation under mild conditions. However, under more forcing conditions, catalytic hydrogenation can lead to ring opening. Conversely, dehydrogenation of the pyrrolidine ring is a feasible transformation.

Hydrogenation: The complete hydrogenation of the pyrrolidine ring to open the cyclic structure would require high pressures, high temperatures, and potent catalysts, and is not a commonly employed transformation. A more relevant hydrogenation reaction in the context of related azaspirocyclic compounds is the hydrogenolysis of N-benzyl protecting groups. For instance, in the synthesis of a related compound, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, the benzyl (B1604629) group was removed via hydrogenation over a palladium on carbon catalyst prepchem.com.

Dehydrogenation: The secondary amine in the pyrrolidine ring can undergo dehydrogenation to form an imine. This transformation can be achieved using various oxidizing agents or through catalytic methods. Bioinspired aerobic oxidation methods have been developed for the dehydrogenation of secondary amines in heterocyclic systems nih.govnih.gov. These methods often employ metal catalysts or quinone-based systems to facilitate the removal of hydrogen.

TransformationReagents/ConditionsProductMechanistic Insight
HydrogenolysisH₂, Pd/CDebenzylated amine (from N-benzyl precursor)Cleavage of a C-N bond to remove a protecting group.
DehydrogenationAerobic oxidation catalysts (e.g., phd/ZnI₂)Iminium ion intermediateOxidation of the C-N bond in the pyrrolidine ring.

Oxidation and Reduction Pathways of the Azaspiro[4.4]nonane Scaffold

The this compound scaffold can undergo oxidation at the nitrogen heteroatom. The reduction of the fully saturated scaffold is generally not facile.

Oxidation: The secondary amine is the most susceptible site to oxidation. Mild oxidation can lead to the formation of a stable nitroxide radical if the nitrogen is appropriately substituted, though this is more common for 1-azaspiro[4.4]nonanes. More vigorous oxidation can lead to the formation of hydroxylamines or, with cleavage of the ring, other degradation products. The aerobic oxidation of secondary amines, as mentioned previously, can lead to imines acs.org. The oxidation of secondary amines can also be achieved with reagents like neutral permanganate (B83412) acs.org.

Reduction: As a fully saturated heterocycle, this compound is resistant to reduction under typical conditions. Reduction would only be relevant for oxidized derivatives of the scaffold, such as an imine or a nitroxide, which could be reduced back to the secondary amine using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

PathwayReagentsPotential ProductsNotes
OxidationO₂, catalyst; KMnO₄Iminium ion, Hydroxylamine, Ring-opened productsThe nitrogen atom is the primary site of oxidation.
ReductionNaBH₄, LiAlH₄Secondary amineApplicable to oxidized derivatives (e.g., imines).

Rearrangement Reactions and their Mechanistic Implications

Spirocyclic systems, particularly those containing strained rings or functional groups that can promote carbocation formation, are known to undergo a variety of rearrangement reactions. While no specific rearrangement reactions of this compound have been documented, the reactivity of analogous systems suggests potential pathways.

One notable example from a related system is the reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride, which, depending on the substituent on the nitrogen, can lead to rearranged products such as octahydrocyclopenta[c]azepines nih.gov. This suggests that under conditions that generate a reactive intermediate, such as a carbocation or a nitrenium ion, ring expansion or other skeletal rearrangements are possible.

Furthermore, studies on other spirocyclic systems have shown that Lewis acid treatment can mediate skeletal rearrangements researchgate.net. For instance, spirocyclic oxindoles have been shown to rearrange in the presence of lithium amide bases nih.gov. These transformations are often driven by the release of ring strain or the formation of a more stable electronic configuration. The mechanistic implications of such rearrangements often involve the migration of a carbon-carbon bond to an adjacent electron-deficient center.

Rearrangement TypeDriving ForcePotential Outcome for Azaspiro[4.4]nonane
Ring ExpansionStrain release, formation of a stable intermediateFormation of a larger bicyclic system
Transannular CyclizationProximity of reactive centersFormation of a new bridged or fused ring system
FragmentationCleavage of C-C bonds adjacent to the heteroatomRing opening to form acyclic or different cyclic products

It must be reiterated that the specific reactivity of this compound in these rearrangement pathways has not been experimentally verified and is projected based on the behavior of structurally related spirocyclic compounds.

Role of 7 Methyl 2 Azaspiro 4.4 Nonane As a Versatile Synthetic Building Block

Application in the Construction of Complex Polycyclic Ring Systems

There is a lack of specific examples in the scientific literature detailing the use of 7-Methyl-2-azaspiro[4.4]nonane in the construction of complex polycyclic ring systems. In principle, the bifunctional nature of this spirocyclic amine, possessing a secondary amine and a chiral center at the 7-position, could allow for its elaboration into more complex structures. Synthetic strategies such as intramolecular cyclizations, Pictet-Spengler reactions, or transition metal-catalyzed cross-coupling reactions could potentially be employed to fuse additional rings onto the 2-azaspiro[4.4]nonane core. However, published research demonstrating these transformations specifically with the 7-methyl derivative is not currently available.

Utilization as a Chiral Scaffold in Asymmetric Organic Transformations

The presence of a stereocenter at the 7-position suggests that enantiomerically pure this compound could serve as a chiral scaffold or auxiliary in asymmetric synthesis. Chiral amines are well-established as valuable tools for inducing stereoselectivity in a variety of organic reactions. Potential applications could include its use as a chiral ligand for metal catalysts, as a controller in diastereoselective alkylations, or as a chiral base. Despite this potential, there are no specific reports in the surveyed literature that document the use of this compound for these purposes.

Integration into Chemical Libraries for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for high-throughput screening. Spirocyclic scaffolds are of particular interest in DOS due to their three-dimensional nature. While the 2-azaspiro[4.4]nonane core is a viable candidate for inclusion in DOS libraries, there is no specific evidence in the literature of this compound being incorporated into such chemical libraries. The functional handle of the secondary amine would allow for the attachment of various substituents, thereby generating a library of related compounds. However, the synthesis and screening of such a library based on this specific building block have not been reported.

Q & A

Q. Key Methodological Considerations :

  • Optimize reaction conditions (e.g., temperature, radical initiators) to minimize side products like oligomers or over-oxidized species .
  • Use NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 1^1H-1^1H COSY) to confirm spirojunction geometry and substitution patterns .

How is the spirocyclic system in this compound characterized using spectroscopic and computational methods?

Basic Research Focus
Structural elucidation relies on:

  • Nuclear Overhauser Effect (NOE) experiments : To resolve spatial proximity of protons in the spiro system, distinguishing between axial and equatorial substituents .
  • Coupling constant analysis (3JHH^3J_{HH}): Determines ring puckering dynamics in five-membered rings (e.g., 3J23,24^3J_{23,24} in 1,6-dioxaspiro[4.4]nonane derivatives) .
  • X-ray crystallography : Resolves absolute stereochemistry and torsion angles, critical for confirming spirojunction rigidity .

Q. Advanced Computational Tools :

  • Density Functional Theory (DFT) : Models conformational preferences and compares computed vs. experimental NMR shifts .
  • Molecular Dynamics (MD) simulations : Predicts solvent effects on spiro system stability and isomerization pathways .

What strategies address thermodynamic vs. kinetic control in spiro system isomerization?

Advanced Research Focus
The equilibrium between 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane systems (analogous to azaspiro compounds) is influenced by:

  • Acid catalysis : Protonation of oxygen/nitrogen atoms lowers activation energy, favoring thermodynamically stable 22R-isomers over kinetically controlled 22S-isomers .
  • Solvent polarity : Polar aprotic solvents stabilize transition states for ring expansion/contraction .

Q. Experimental Validation :

  • Monitor isomer ratios using HPLC or GC-MS under varying pH and temperature conditions.
  • Compare kinetic data (e.g., rate constants) with DFT-computed energy barriers .

How do structural modifications at nitrogen atoms affect bioactivity in 2,7-diazaspiro[4.4]nonane derivatives?

Advanced Research Focus
Substitutions on nitrogen alter electronic and steric properties, impacting biological activity:

  • Benzyl or pyridinyl groups : Enhance binding to enzymatic targets (e.g., osteoclast inhibitors) by introducing π-π interactions .
  • Fluorinated substituents : Improve metabolic stability and bioavailability (e.g., 2-(3-fluorophenyl) derivatives) .

Q. Methodological Approaches :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents and assay inhibitory potency (e.g., IC50_{50} values in osteoclast assays) .
  • Molecular docking : Predict binding modes to receptors (e.g., steroidogenic enzymes or ion channels) .

What computational methods model the conformational dynamics of the spiro system?

Q. Advanced Research Focus

  • Gradient Theory : Predicts surface tension and nucleation rates for spiro compounds in solution-phase studies .
  • Tolman Length Analysis : Quantifies curvature-dependent interfacial properties in van der Waals fluids, applicable to spiro system stability .
  • Cluster Translation Corrections : Adjusts nucleation rate calculations to account for molecular mobility in critical clusters .

Q. Validation Techniques :

  • Compare computational results with expansion cloud chamber or static diffusion cloud chamber experimental data .

How can contradictions in reported synthetic yields or bioactivity data be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Reagent purity : Trace oxidizing agents (e.g., peroxides) may degrade sensitive spiro intermediates .
  • Isomeric impurities : Incomplete separation of 22R/22S isomers skews bioactivity results .

Q. Resolution Strategies :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula integrity.
  • Chiral HPLC : Enantiomeric separation to isolate bioactive isomers .
  • Replicate studies : Compare data across multiple labs using standardized protocols (e.g., NIH rigor guidelines).

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